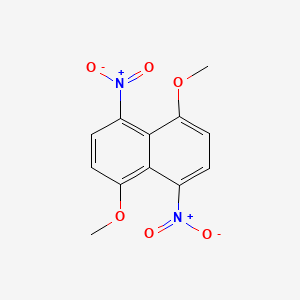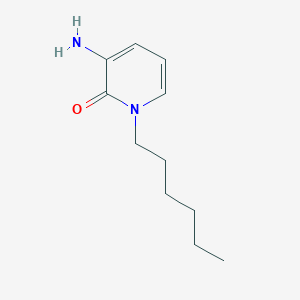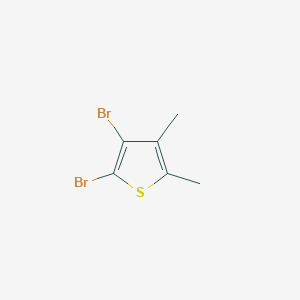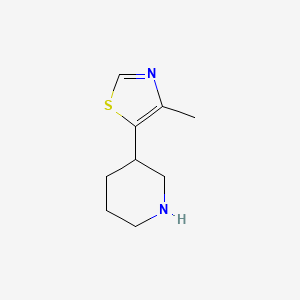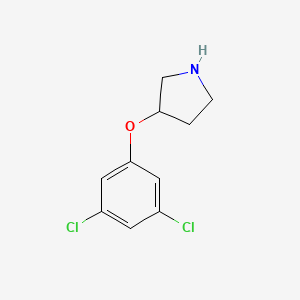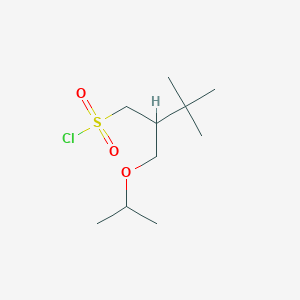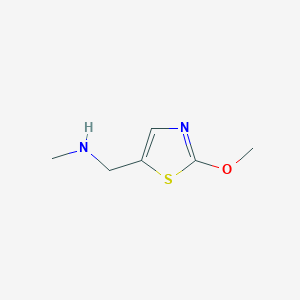
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate: is a fluorinated organic compound that has garnered interest due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethyl group attached to an oxadiazole ring, which imparts distinct chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 2,2,2-trifluoroethyl carbonate with appropriate reagents under controlled conditions. One common method involves the cyclization of ethyl 2,2,2-trifluoroethyl carbonate with hydrazine hydrate, followed by esterification with ethyl chloroformate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with enhanced properties.
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. The presence of the trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
- Ethyl 2,2,2-trifluoroethyl carbonate
- 2,2,2-Trifluoroethanol
- Trifluoroethyl vinyl ether
Comparison: Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of both the trifluoroethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties that are not observed in similar compounds. For example, Ethyl 2,2,2-trifluoroethyl carbonate lacks the oxadiazole ring, while 2,2,2-Trifluoroethanol does not have the ester functionality. These differences result in variations in reactivity, stability, and applications.
Propriétés
Formule moléculaire |
C7H7F3N2O3 |
|---|---|
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(15-12-5)3-7(8,9)10/h2-3H2,1H3 |
Clé InChI |
GJQLGBKSQRGHHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=N1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


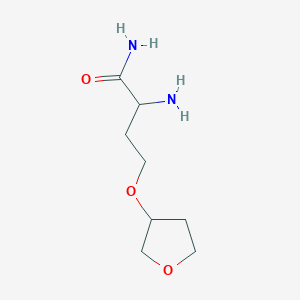
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)


aminehydrochloride](/img/structure/B13522865.png)
